molecular formula C18H18N2O2S B2896570 N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide CAS No. 869070-23-5

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide

Cat. No. B2896570
M. Wt: 326.41
InChI Key: PJNKYKDESNFHBF-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol was heated under reflux for 2 hours to give a related compound .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives depend on the substituents on the thiazole ring . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of furan and thiazole derivatives involves various techniques such as coupling reactions, electrophilic substitution, and the use of reagents like P2S5 for the formation of thioamides. These methods allow for the creation of complex structures with potential biological and chemical utility (Aleksandrov & El’chaninov, 2017; Aleksandrov, El’chaninov, & Zablotskii, 2019) (Aleksandrov & El’chaninov, 2017) (Aleksandrov, El’chaninov, & Zablotskii, 2019).

  • Molecular and Electronic Structures : Detailed studies on the molecular and electronic structures of thiazole-based heterocyclic amides have been conducted using techniques like X-ray diffraction (XRD) and density functional theory (DFT) modeling. These studies provide insights into the compound's stability, reactivity, and potential interactions with biological targets (Cakmak et al., 2022) (Cakmak et al., 2022).

Potential Applications

  • Biological Activity : Thiazole derivatives exhibit significant antimicrobial activities against a variety of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. These properties are attributed to the unique structure of the thiazole ring and its ability to interact with biological targets (Zaki, Al-Gendey, & Abdelhamid, 2018) (Zaki, Al-Gendey, & Abdelhamid, 2018).

  • Chemical Reactivity and Applications : The reactivity of furan and thiazole derivatives towards various electrophilic and nucleophilic agents opens up avenues for further chemical modifications and applications in synthesizing more complex molecules with desired properties (Aleksandrov & El’chaninov, 2017; Aleksandrov, El’chaninov, & Zablotskii, 2019) (Aleksandrov & El’chaninov, 2017) (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Safety And Hazards

The safety and hazards associated with “N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide” are not explicitly mentioned in the available resources. It’s important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease.

Future Directions

The future directions for “N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Research has been ongoing, and a host of potential drug molecules have been customized for clinical use .

properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-5-3-6-14(11-12)18-20-13(2)16(23-18)8-9-19-17(21)15-7-4-10-22-15/h3-7,10-11H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNKYKDESNFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide

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